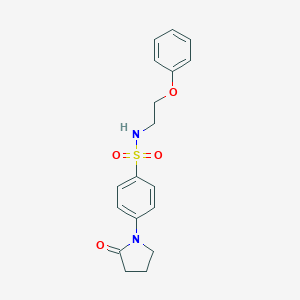![molecular formula C25H26N2O5 B299710 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B299710.png)
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide, also known as TPCA-1, is a small molecule inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. The NF-κB pathway is a key regulator of immune and inflammatory responses, and aberrant activation of this pathway has been implicated in various diseases, including cancer, autoimmune disorders, and chronic inflammation. TPCA-1 has been shown to have potential therapeutic applications in these diseases, and its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied.
作用机制
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide inhibits the NF-κB pathway by blocking the activity of the kinase IKKβ, which is a key regulator of the pathway. IKKβ phosphorylates the inhibitor of κB (IκB), leading to its degradation and the subsequent activation of NF-κB. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide binds to the ATP-binding site of IKKβ, preventing its activity and thereby inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
In addition to its effects on the NF-κB pathway, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have other biochemical and physiological effects. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the activity of the serine/threonine kinase AKT, which is involved in cell survival and proliferation. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to inhibit the activity of the receptor tyrosine kinase c-Met, which is involved in cell migration and invasion.
实验室实验的优点和局限性
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have good selectivity for IKKβ and does not inhibit other kinases at concentrations used in experiments. However, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has some limitations. It has a relatively short half-life in vivo, which may limit its effectiveness in animal models. In addition, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have some cytotoxic effects at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of the NF-κB pathway. Another area of research is the investigation of the effects of 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide in combination with other drugs or therapies. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to enhance the effectiveness of chemotherapy in cancer cells, and further studies are needed to determine the potential clinical applications of this combination therapy. Finally, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in other diseases, such as neurodegenerative disorders and viral infections, and further studies are needed to investigate these potential therapeutic applications.
合成方法
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide can be synthesized using a multistep process involving the condensation of 3,4,5-trimethoxybenzoyl chloride with 2-aminobenzamide, followed by the coupling of the resulting intermediate with N-(2-phenylethyl)glycine methyl ester. The final product is obtained after deprotection of the methyl ester group using hydrochloric acid.
科学研究应用
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to inhibit the growth and survival of cancer cells by blocking the NF-κB pathway. 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has also been shown to have anti-inflammatory effects in animal models of chronic inflammation, such as rheumatoid arthritis and colitis. In addition, 3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide has been shown to have potential applications in autoimmune disorders, such as multiple sclerosis and lupus, by inhibiting the immune response.
属性
产品名称 |
3,4,5-trimethoxy-N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)benzamide |
|---|---|
分子式 |
C25H26N2O5 |
分子量 |
434.5 g/mol |
IUPAC 名称 |
3,4,5-trimethoxy-N-[2-(2-phenylethylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C25H26N2O5/c1-30-21-15-18(16-22(31-2)23(21)32-3)24(28)27-20-12-8-7-11-19(20)25(29)26-14-13-17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,26,29)(H,27,28) |
InChI 键 |
ZJHMYKJHAGVBPM-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
规范 SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{1-benzyl-2-oxo-2-[(2-phenoxyethyl)amino]ethyl}benzamide](/img/structure/B299629.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)




![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B299642.png)

![1-{[1-(Phenylsulfonyl)-2-pyrrolidinyl]carbonyl}piperidine](/img/structure/B299645.png)

![4-{[(5-Bromo-2-thienyl)sulfonyl]amino}butanoic acid](/img/structure/B299647.png)

